N-(2-methoxyphenyl)-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
N-(2-methoxyphenyl)-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidin-7-one core substituted with a 3-methylphenyl group at position 3 and an acetamide moiety at position 4. The acetamide is further modified with a 2-methoxyphenyl group. This structure combines a bicyclic triazolopyrimidine system with aromatic substituents, which may confer unique electronic and steric properties relevant to biological activity or material science applications.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3/c1-13-6-5-7-14(10-13)26-19-18(23-24-26)20(28)25(12-21-19)11-17(27)22-15-8-3-4-9-16(15)29-2/h3-10,12H,11H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJXCLJJUMOOQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4OC)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with formamide or its derivatives under controlled conditions. The reaction conditions often include the use of catalysts, such as acids or bases, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound
Scientific Research Applications
N-(2-methoxyphenyl)-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table summarizes key structural analogs identified in the evidence, highlighting substituent differences and molecular characteristics:
*Estimated formula based on IUPAC name; †Calculated molecular weight; ‡Approximated from similar analogs.
Key Observations:
Substituent Effects on Lipophilicity: The target compound’s 2-methoxyphenyl group introduces moderate polarity compared to the 2,4,6-trimethylphenyl group in , which is more lipophilic. The 3-methylphenyl substituent (target) vs. 4-methoxyphenyl () alters electron distribution: methoxy is electron-donating, while methyl is weakly electron-donating. This may influence π-π stacking or receptor-binding interactions.
Molecular Weight and Steric Bulk :
- The target compound (~416 g/mol) is heavier than analogs like (326 g/mol), primarily due to the larger 2-methoxyphenyl group. Higher molecular weight may impact bioavailability or diffusion rates in biological systems.
For example, thiazolidinone derivatives in are formed via cyclization of hydrazinecarbothioamides, suggesting possible routes for modifying the acetamide side chain.
Limitations in Comparative Data
- Physicochemical Properties : Critical data (e.g., solubility, logP) for the target and analogs are absent in the evidence, limiting mechanistic comparisons.
- Biological Activity: No direct bioassay data are provided, making functional comparisons speculative.
Biological Activity
N-(2-methoxyphenyl)-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a compound of interest due to its potential biological activities. This article compiles research findings related to its pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C20H18N6O3
- Molecular Weight : 394.4 g/mol
- IUPAC Name : this compound
Anticancer Activity
Research has indicated that compounds with triazole and pyrimidine moieties exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Case Study : In vitro studies have shown that derivatives of triazolopyrimidine compounds can reduce the viability of various cancer cell lines by more than 50% at certain concentrations.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Activity Against Bacteria : Studies reveal that it exhibits activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC values for various bacterial strains have been reported in the range of 10–50 µg/mL.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is noteworthy:
- Target Enzymes : It has been studied for its inhibitory effects on carbonic anhydrase and cholinesterase.
- Inhibition Assays : The compound showed significant inhibition with IC50 values around 20 µM for cholinesterase.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Substituent | Effect on Activity |
|---|---|
| 2-Methoxy group | Enhances lipophilicity and cellular uptake |
| Triazole ring | Critical for anticancer activity |
| Acetamide moiety | Contributes to enzyme inhibition |
Research Findings
Recent studies have highlighted the importance of specific structural components in enhancing biological activity:
- Triazole Derivatives : Variants with different substitutions on the triazole ring showed varied potency against cancer cells.
- Pyrimidine Modifications : Substituting different groups on the pyrimidine core led to improved antimicrobial efficacy.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing N-(2-methoxyphenyl)-2-[3-(3-methylphenyl)-7-oxo-triazolo[4,5-d]pyrimidin-6-yl]acetamide?
- Answer : Synthesis typically involves multi-step protocols, including:
- Step 1 : Formation of the triazolopyrimidine core via cyclocondensation of substituted pyrimidines with hydrazine derivatives.
- Step 2 : Functionalization of the acetamide moiety using coupling agents (e.g., EDC/HOBt) under anhydrous conditions.
- Step 3 : Purification via column chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH gradient) and crystallization from ethanol/water mixtures.
- Key Considerations : Monitor reaction progress using TLC and characterize intermediates via -NMR and LC-MS .
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to confirm the structure of this compound?
- Answer :
- -NMR : Focus on diagnostic signals:
- Methoxy group ( ppm, singlet).
- Acetamide protons ( ppm, multiplet).
- Aromatic protons in triazolopyrimidine ( ppm).
- IR : Validate carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and NH/OH bonds (~3200–3400 cm⁻¹).
- HRMS : Confirm molecular weight (calculated for C₂₂H₂₀N₆O₃: 428.16 g/mol) with <2 ppm error .
Q. What are the primary biological targets or pathways associated with this compound?
- Answer : Based on structural analogs (e.g., triazolopyrimidines), potential targets include:
- Kinase inhibition : ATP-binding domains of tyrosine kinases.
- Antimicrobial activity : Disruption of bacterial cell wall synthesis enzymes.
- Methodological Note : Validate targets via in vitro enzyme assays (e.g., fluorescence polarization) and docking simulations using AutoDock Vina .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in observed vs. predicted bioactivity data?
- Answer :
- Step 1 : Perform molecular dynamics (MD) simulations (AMBER/CHARMM) to assess binding stability.
- Step 2 : Compare DFT-calculated electrostatic potentials with experimental IC₅₀ values to identify mismatches.
- Case Study : If bioactivity is lower than predicted, check for intramolecular H-bonding or steric hindrance via QM/MM modeling .
Q. What strategies optimize regioselectivity during triazolopyrimidine core synthesis?
- Answer :
- Catalytic Control : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to direct triazole formation.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor N-1 substitution over N-2.
- Thermodynamic vs. Kinetic : High-temperature reactions favor thermodynamically stable regioisomers; low temperatures trap kinetic products .
Q. How should researchers design assays to address conflicting cytotoxicity results in different cell lines?
- Answer :
- Hypothesis Testing :
- Variable 1 : Cell membrane permeability (assess via PAMPA).
- Variable 2 : Metabolic stability (use liver microsomes).
- Experimental Design :
- Dose-Response : Test concentrations from 1 nM–100 µM.
- Controls : Include positive (e.g., doxorubicin) and vehicle controls.
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify cell-line-specific outliers .
Q. What are the best practices for scaling up synthesis without compromising yield or purity?
- Answer :
- Process Optimization :
- Batch vs. Flow Chemistry : Transition from batch to continuous flow for exothermic steps (e.g., cyclization).
- Work-Up : Replace column chromatography with pH-selective crystallization.
- Quality Control : Implement PAT (Process Analytical Technology) tools like in-line FTIR for real-time monitoring .
Data Contradiction Analysis
Q. How to interpret discrepancies between computational docking scores and experimental IC₅₀ values?
- Answer :
- Possible Causes :
- Solvent Effects : Docking assumes vacuum; include implicit solvent models (e.g., PBS).
- Protein Flexibility : Use ensemble docking with multiple receptor conformations.
- Resolution : Reconcile data by correlating MD-derived binding free energies () with bioactivity .
Methodological Tables
Table 1 : Key Spectroscopic Benchmarks for Structural Validation
| Technique | Critical Peaks/Data Points | Reference Values |
|---|---|---|
| -NMR | Methoxy protons | 3.8–4.0 ppm |
| IR | C=O stretch (triazolopyrimidine) | 1680–1720 cm⁻¹ |
| HRMS | [M+H]⁺ | 429.17 m/z |
Table 2 : Common Synthetic Pitfalls and Solutions
| Issue | Cause | Mitigation Strategy |
|---|---|---|
| Low regioselectivity | Competing reaction pathways | Use CuAAC with bulky ligands |
| Poor crystallization | Polymorphism | Optimize solvent anti-solvent pair |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
